
Kynuramine
Descripción general
Descripción
Kynuramine is a biogenic amine that belongs to a class of compounds known as kynuramines. These compounds are metabolites of melatonin and other indoles. This compound is formed either by the decarboxylation of kynurenines or by the cleavage of the pyrrole ring of indoleamines. It has been studied for its various biological effects, including its role in neurotransmission and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Neurobiology and Psychiatry
Kynuramine is implicated in several neurological and psychiatric disorders. Research indicates that metabolites of kynurenine, such as kynurenic acid, can influence neurotransmitter systems and may play a role in the etiology of conditions like schizophrenia and depression.
Case Study: Schizophrenia
A study measuring kynurenine metabolites in the dorsolateral prefrontal cortex (DLPFC) of individuals with schizophrenia found significant increases in levels of kynurenine and its metabolites compared to non-schizophrenic controls. The altered ratios of tryptophan to kynurenine and kynurenic acid to quinolinic acid suggest a dysregulation in the kynurenine pathway associated with schizophrenia .
Anti-Inflammatory Properties
This compound has demonstrated anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
Case Study: Inflammation Models
In animal models treated with lipopolysaccharide (LPS), kynurenine metabolism was activated, leading to increased production of neuroprotective metabolites. This suggests that this compound and its derivatives could mitigate inflammation-related damage in neurological contexts .
Cancer Research
The compound has shown potential in cancer therapy due to its ability to modulate immune responses and inhibit tumor growth.
Data Table: this compound in Cancer Studies
Neuroprotective Effects
This compound is recognized for its neuroprotective properties, particularly through its action on glutamate receptors.
Case Study: Neuroprotection
Research has indicated that kynurenic acid, a metabolite of this compound, acts as an antagonist at glutamate receptors, thus providing neuroprotection against excitotoxicity. This mechanism is crucial in conditions such as epilepsy and neurodegenerative diseases .
Potential Therapeutic Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Psychiatric Disorders : Targeting the kynurenine pathway may offer novel treatments for depression and anxiety.
- Neurodegenerative Diseases : Its neuroprotective effects could be beneficial in Alzheimer's and Parkinson's disease.
- Chronic Inflammatory Conditions : this compound's anti-inflammatory properties present opportunities for treating autoimmune diseases.
Mecanismo De Acción
Target of Action
Kynuramine primarily targets Monoamine Oxidases (MAOs) . MAOs are enzymes that catalyze the oxidation of neurotransmitter amines and a wide variety of primary, secondary, and tertiary amine xenobiotics, including therapeutic drugs . They play a crucial role in the regulation of neurotransmitter levels in the brain, making them a significant target for pharmaceutical interventions .
Mode of Action
This compound interacts with its target, MAO, by undergoing oxidation . This process is facilitated by MAO A and B, both of which can oxidize this compound . The oxidation of this compound by MAO leads to the formation of 4-hydroxyquinoline .
Biochemical Pathways
This compound is involved in the kynurenine pathway , a metabolic pathway leading to the production of nicotinamide adenine dinucleotide (NAD+) . This pathway is responsible for about 95% of total tryptophan catabolism . Metabolites involved in the kynurenine pathway include tryptophan, kynurenine, kynurenic acid, xanthurenic acid, quinolinic acid, and 3-hydroxykynurenine .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism by MAO A and B . The compound is metabolized into 4-hydroxyquinoline, a process that is influenced by the presence of MAO inhibitors . .
Result of Action
The oxidation of this compound by MAO results in the formation of 4-hydroxyquinoline . This process is part of the broader function of MAOs in regulating neurotransmitter levels in the brain . Inhibition of MAO activity in the brain can have antidepressant and behavioral advantages .
Action Environment
The action of this compound, like other biogenic amines, can be influenced by various environmental factors . .
Análisis Bioquímico
Biochemical Properties
Kynuramine is primarily known for its role as a substrate for monoamine oxidase A and B (MAO A and MAO B). These enzymes catalyze the oxidative deamination of this compound, resulting in the production of reactive aldehydes and hydrogen peroxide . The interaction between this compound and monoamine oxidase is essential for the regulation of neurotransmitter levels in the brain. Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and function.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of neurotransmitter receptors, affecting neuronal communication and synaptic plasticity . Moreover, this compound’s interaction with monoamine oxidase enzymes impacts the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, thereby influencing mood, behavior, and cognitive functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with monoamine oxidase enzymes. This compound acts as a substrate for these enzymes, leading to its oxidative deamination and the production of reactive intermediates . These intermediates can further interact with other biomolecules, potentially causing oxidative stress and cellular damage. Additionally, this compound’s interaction with monoamine oxidase can result in enzyme inhibition or activation, depending on the specific conditions and concentrations involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo spontaneous degradation, leading to the formation of various metabolites . These metabolites may have distinct biological activities and contribute to the overall effects of this compound. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential impact on cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on neurotransmitter regulation and cognitive functions . Higher doses of this compound may lead to toxic or adverse effects, including oxidative stress, cellular damage, and neurotoxicity. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the kynurenine pathway of tryptophan metabolism. It interacts with enzymes such as kynurenine aminotransferase and kynureninase, leading to the production of downstream metabolites . These metabolites play essential roles in regulating immune responses, neurotransmitter synthesis, and cellular energy metabolism. This compound’s involvement in these metabolic pathways highlights its significance in maintaining physiological homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of this compound, ensuring its proper localization and accumulation . Additionally, binding proteins can modulate the availability and activity of this compound, influencing its interactions with target biomolecules. Understanding the transport and distribution mechanisms of this compound is essential for comprehending its cellular and systemic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, this compound may localize to mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound’s localization to synaptic vesicles can impact neurotransmitter release and synaptic transmission. Understanding the subcellular localization of this compound provides insights into its diverse biological roles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Kynuramine can be synthesized through the decarboxylation of kynurenine. This process involves the removal of a carboxyl group from kynurenine, resulting in the formation of this compound. The reaction can be catalyzed by enzymes such as arylamine formamidases or hemoperoxidases. Additionally, this compound can be produced through the cleavage of the pyrrole ring of indoleamines.
Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological methods. For example, cell suspension cultures of Camptotheca acuminata have been used to produce N1-acetylthis compound, an important metabolite of the this compound pathway. This method involves feeding tryptamine to the cell cultures, which then convert it to N1-acetylthis compound .
Análisis De Reacciones Químicas
Types of Reactions: Kynuramine undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions it undergoes is oxidation, catalyzed by monoamine oxidase enzymes (MAO A and MAO B). This reaction converts this compound to its corresponding aldehyde, which can further react to form 4-hydroxyquinoline .
Common Reagents and Conditions:
Oxidation: Catalyzed by monoamine oxidase enzymes in the presence of oxygen.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of functional groups on the this compound molecule, often using nucleophilic reagents.
Major Products:
4-Hydroxyquinoline: Formed through the oxidation of this compound.
N1-Acetylthis compound: Produced through the acetylation of this compound in biological systems.
Comparación Con Compuestos Similares
Serotonin: A neurotransmitter involved in mood regulation.
Dopamine: A neurotransmitter associated with reward and motivation.
Norepinephrine: A neurotransmitter involved in the body’s stress response.
5-Hydroxykynuramine: A derivative of this compound with similar biological effects.
This compound’s uniqueness lies in its dual role as both a neurotransmitter and a metabolite of melatonin, giving it distinct properties and potential therapeutic applications.
Actividad Biológica
Kynuramine, a compound derived from the kynurenine pathway of tryptophan metabolism, has garnered attention for its diverse biological activities, particularly in the context of neurobiology and immunology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and implications for health and disease.
Overview of this compound
This compound is a metabolite of kynurenine, which is produced from the degradation of tryptophan. It plays a significant role in the kynurenine pathway, which is crucial for regulating immune responses and maintaining neuronal health. The compound exhibits various biological activities, including immunosuppressive effects and potential neuroprotective properties.
-
Aryl Hydrocarbon Receptor (AHR) Activation :
- This compound acts as a high-affinity ligand for AHR, influencing immune responses. Its binding to AHR has been shown to downregulate inflammatory responses mediated by lipopolysaccharides (LPS) in macrophages, promoting endotoxin tolerance .
- It also modulates T cell differentiation, reducing the formation of inflammatory Th17 cells while promoting regulatory T cell generation .
- Impact on Neurotransmission :
- Effects on Fatty Acid Metabolism :
Schizophrenia
Recent studies have reported increased levels of kynurenine metabolites in individuals with schizophrenia. Specifically, levels of kynurenine and its downstream metabolites were significantly elevated in both gray and white matter regions of the dorsolateral prefrontal cortex (DLPFC) compared to non-schizophrenic controls . This suggests a hyperactive kynurenine pathway that may contribute to the pathophysiology of schizophrenia.
Depression
Kynurenine has been implicated in mood disorders, with evidence suggesting that elevated kynurenine levels are associated with an increased risk of depression. A meta-analysis indicated that each standard deviation increase in kynurenine corresponds to a 1.4-fold increase in depression risk . This relationship underscores the potential role of kynurenine as a biomarker for depression.
Case Studies
- Kynurenine and Autoimmune Diseases :
- Neuroprotective Effects :
Data Tables
Propiedades
IUPAC Name |
3-amino-1-(2-aminophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPVTIQQFGWSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189836 | |
Record name | Kynuramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kynuramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
363-36-0 | |
Record name | Kynuramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kynuramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kynuramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KYNURAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WR44BV65E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Kynuramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Kynuramine?
A: this compound acts as an α-adrenoceptor inhibitor, demonstrating effects at both presynaptic and postsynaptic sites. This means it can interfere with the actions of norepinephrine, a neurotransmitter involved in various physiological processes like vasoconstriction and smooth muscle relaxation. []
Q2: How does this compound's interaction with α-adrenoceptors manifest in different tissues?
A: In isolated rat mesenteric arteries, this compound inhibits norepinephrine-induced vasoconstriction. [] Conversely, in rabbit intestinal smooth muscle, it blocks the relaxation induced by phenylephrine, another α-adrenoceptor agonist. [] This highlights its ability to modulate α-adrenoceptor signaling in a tissue-specific manner.
Q3: Does this compound possess intrinsic activity at α-adrenoceptors?
A: No, research suggests that this compound acts as a pure antagonist, lacking intrinsic activity at α-adrenoceptors. This means it binds to the receptor and blocks the binding of agonists like norepinephrine, preventing their downstream effects. []
Q4: What is the significance of 5-hydroxythis compound (5-OH-Kynuramine) in the context of serotonin receptors?
A: 5-OH-Kynuramine, a derivative of this compound, acts as an agonist at various serotonin (5-HT) receptor subtypes, including 5-HT2, 5-HT3, and 5-HT receptors in different smooth muscle preparations. [] This interaction induces contractions in these tissues, suggesting a potential role for 5-OH-Kynuramine in modulating serotonergic signaling.
Q5: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol. []
Q6: What can be inferred about the stability of this compound based on its chemical structure?
A6: As a biogenic amine, this compound possesses an amine group that can potentially undergo oxidation or other reactions under certain conditions. Further research is required to fully elucidate its stability profile.
Q7: Is this compound involved in any enzymatic reactions?
A: While not an enzyme itself, this compound serves as a substrate for monoamine oxidase (MAO), an enzyme catalyzing the oxidative deamination of various amines. [, , , , , , ] This enzymatic conversion is crucial for understanding this compound metabolism and its potential implications in various physiological processes.
Q8: How do structural modifications of this compound affect its interaction with MAO?
A: Studies investigating a series of 4-(O-benzylphenoxy)-N-methylalkylamines, including this compound analogs, demonstrate diverse inhibitory effects on both MAO-A and MAO-B, with variations in potency and mode of inhibition (competitive vs. noncompetitive) depending on the alkyl chain length. [] This highlights the significance of specific structural features in influencing this compound's interactions with MAO isoforms.
Q9: What is known about the metabolism of this compound?
A: this compound is primarily metabolized by MAO, leading to the formation of 4-hydroxyquinoline. [, , ] This metabolic pathway is essential for understanding its clearance and potential downstream effects.
Q10: What analytical techniques are commonly employed to study this compound and its metabolites?
A10: Several methods are used to study this compound, including:
- Spectrophotometry: This technique is widely used to measure MAO activity by monitoring the formation of 4-hydroxyquinoline from this compound. [, ]
- Fluorometry: This highly sensitive method is employed to quantify this compound metabolism by detecting the fluorescence of 4-hydroxyquinoline. [, , ]
- Radioisotopic methods: These methods utilize radiolabeled this compound or its metabolites to assess enzyme kinetics and quantify metabolic conversions. [, ]
- High-pressure liquid chromatography (HPLC): This technique allows for the separation and quantification of this compound and its metabolites in complex biological matrices like brain tissue. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.